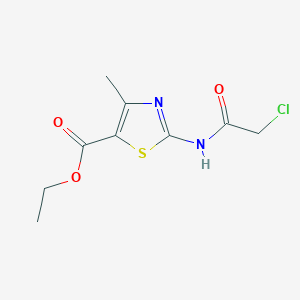

2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester

Description

2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a chloro-acetylamino group, a methyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-3-15-8(14)7-5(2)11-9(16-7)12-6(13)4-10/h3-4H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHLTBQFQWMXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Introduction of the Chloro-acetylamino Group: The chloro-acetylamino group can be introduced by reacting the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted thiazole derivatives.

Hydrolysis: Formation of 2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid.

Oxidation and Reduction: Formation of oxidized or reduced thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester, possess notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Testing

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and tested their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of thiazole derivatives. Preliminary studies suggest that this compound may modulate inflammatory pathways, presenting opportunities for therapeutic applications in diseases characterized by chronic inflammation.

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against various agricultural pests. Thiazole derivatives are known to interfere with the biological processes of insects and fungi.

Case Study: Insecticidal Efficacy

A field study conducted by agricultural scientists assessed the effectiveness of this compound as an insecticide against aphids and whiteflies. The compound demonstrated significant mortality rates in treated populations compared to control groups, suggesting its viability as an environmentally friendly pest control agent .

Synthetic Methodologies

Reactivity in Organic Synthesis

The synthesis of this compound involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with chloroacetyl chloride under basic conditions. This reaction pathway is notable for its efficiency and yield.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl 2-amino-4-methylthiazole-5-carboxylate + Potassium Carbonate | Dichloromethane, Room Temp | 90% |

| 2 | Chloroacetyl Chloride | Dichloromethane, Room Temp |

This synthetic route not only provides a high yield but also allows for the modification of the thiazole structure to enhance biological activity or alter physicochemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methyl-thiazole-5-carboxylic acid ethyl ester: Lacks the chloro-acetylamino group.

2-(2-Bromo-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester: Contains a bromo group instead of a chloro group.

2-(2-Chloro-acetylamino)-4-ethyl-thiazole-5-carboxylic acid ethyl ester: Contains an ethyl group instead of a methyl group.

Uniqueness

2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-acetylamino group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester, with the CAS number 6125-37-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloroacetylamino group and a thiazole ring, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C9H11ClN2O3S

- Molecular Weight : 262.71 g/mol

- Synonyms : Ethyl 2-(2-chloroacetamido)-4-methylthiazole-5-carboxylate

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazoles are known for their ability to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : The compound has been shown to interfere with mitotic processes in cancer cells by inhibiting specific kinesins such as HSET (KIFC1). This inhibition leads to the formation of multipolar spindles, resulting in aberrant cell division and apoptosis in cancer cells .

-

Case Studies :

- A study reported that derivatives similar to this compound exhibited micromolar inhibition against HSET, demonstrating the potential for selective targeting of cancer cells with centrosome amplification .

- Another case involved testing thiazole derivatives on various cancer cell lines, where significant cytotoxic effects were observed, particularly in non-small cell lung cancer and breast cancer models .

Antioxidant Activity

Thiazole compounds, including this ethyl ester derivative, have been studied for their antioxidant properties. Antioxidants play a crucial role in reducing oxidative stress, which is linked to various diseases, including cancer and diabetes.

- Research Findings : In vitro studies indicated that thiazole derivatives could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of diabetes management, where oxidative stress is a contributing factor .

Anti-inflammatory Effects

In addition to anticancer and antioxidant activities, compounds like this compound may exhibit anti-inflammatory properties:

- Mechanism : It is hypothesized that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Research Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloro-acetylamino)-4-methyl-thiazole-5-carboxylic acid ethyl ester?

- Methodology :

- The compound can be synthesized via condensation of ethyl α-chloroacetoacetate with thiourea under reflux conditions, followed by halogenation. For example, ethyl 2-chloro-4-methyl-5-thiazolecarboxylate is prepared using this method, with yields influenced by solvent polarity and reaction time .

- Alternative routes involve the Arndt-Eistert reaction with diazomethane or diazoethane to extend the carbon chain, enabling further functionalization of the thiazole core .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodology :

- ¹H/¹³C NMR : Key signals include the thiazole ring protons (δ 7.4–8.0 ppm) and ester carbonyl carbons (δ 168–170 ppm). For example, derivatives like ethyl 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate show distinct aromatic splitting patterns .

- IR Spectroscopy : Ester C=O stretches (~1714 cm⁻¹) and thiazole C=N vibrations (~1514 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weights (e.g., [M+H]⁺ at m/z 402.12 for a derivative in ) .

Q. What are common purification methods for this compound after synthesis?

- Methodology :

- Silica Gel Chromatography : Employ gradients like ethyl acetate/hexanes (1:4 to 1:9) to isolate intermediates, as demonstrated in the synthesis of dibrominated thiazole derivatives .

- Recrystallization : Use solvent mixtures (e.g., DMF/acetic acid) to obtain high-purity crystalline products, critical for X-ray crystallography studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution in coupling reactions (e.g., EDCI-mediated amidation) .

- Catalyst Screening : Copper(I) oxide (Cu₂O) improves Ullmann-type couplings for heterocyclic substitutions, as seen in pyrazole-thiazole hybrid syntheses .

- Temperature Control : Reflux in ethanol-methanol-water (1:1:1) ensures complete hydrolysis of ester groups to carboxylic acids without side-product formation .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon couplings, resolving ambiguities in substituent positioning .

- Computational Modeling : DFT calculations predict NMR chemical shifts and IR bands, cross-validated against experimental data to confirm assignments .

- X-ray Diffraction : Definitive structural confirmation, as applied to ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .

Q. How can the compound’s stability under physiological conditions be systematically assessed?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress, followed by LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acids or dimerized species) .

- pH-Dependent Stability Assays : Monitor degradation kinetics via HPLC at pH 1–10 to simulate gastrointestinal and systemic environments .

Q. What methodologies enable the design of bioactive derivatives targeting viral envelope proteins?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., 3,4-dichlorobenzyl) to enhance hydrophobic interactions with viral protein pockets, as demonstrated in flavivirus inhibitors .

- Click Chemistry : Azide-alkyne cycloadditions append triazole moieties to the thiazole core, improving binding affinity and solubility .

- Enzymatic Assays : Use pseudovirus neutralization tests to evaluate inhibition of viral entry mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.